molecular formula C15H31N5O7 B8103639 N3-PEG6-Propanehydrazide

N3-PEG6-Propanehydrazide

Cat. No.: B8103639
M. Wt: 393.44 g/mol
InChI Key: PBEYWPBSZJWTQW-UHFFFAOYSA-N
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Description

N3-PEG6-Propanehydrazide is a polyethylene glycol-based linker used in the synthesis of proteolysis targeting chimeras (PROTACs). This compound is characterized by its azide group, which allows it to participate in click chemistry reactions. It is primarily used in scientific research for the targeted degradation of proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

N3-PEG6-Propanehydrazide is synthesized through a multi-step process involving the reaction of polyethylene glycol with azide and hydrazide groups. The typical synthetic route includes:

    Activation of Polyethylene Glycol: Polyethylene glycol is activated using a suitable activating agent such as tosyl chloride.

    Introduction of Azide Group: The activated polyethylene glycol is then reacted with sodium azide to introduce the azide group.

    Formation of Propanehydrazide: The azide-functionalized polyethylene glycol is further reacted with hydrazine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Activation: Large quantities of polyethylene glycol are activated using tosyl chloride.

    Azide Introduction: The activated polyethylene glycol is then reacted with sodium azide in large reactors.

    Hydrazide Formation: The azide-functionalized polyethylene glycol is reacted with hydrazine under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N3-PEG6-Propanehydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction typically requires copper sulfate and sodium ascorbate as reagents, and is carried out in an aqueous or organic solvent.

    Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction does not require a catalyst and is carried out under mild conditions, often in aqueous media.

Major Products Formed

The major products formed from these reactions are triazole-linked compounds, which are used in the synthesis of PROTACs and other bioactive molecules.

Scientific Research Applications

N3-PEG6-Propanehydrazide has a wide range of applications in scientific research, including:

Mechanism of Action

N3-PEG6-Propanehydrazide functions as a linker in PROTACs, which are designed to target specific proteins for degradation. The azide group in this compound allows it to form stable triazole linkages with alkyne-containing molecules through click chemistry. This linkage facilitates the formation of PROTACs, which recruit E3 ubiquitin ligases to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome .

Comparison with Similar Compounds

N3-PEG6-Propanehydrazide is unique due to its polyethylene glycol backbone and azide functionality, which provide flexibility and reactivity in click chemistry reactions. Similar compounds include:

    N3-PEG4-Propanehydrazide: A shorter polyethylene glycol linker with similar reactivity.

    N3-PEG8-Propanehydrazide: A longer polyethylene glycol linker with increased flexibility.

    N3-PEG6-Butanehydrazide: A similar compound with a butane backbone instead of propane.

These compounds share similar chemical properties but differ in their chain length and backbone structure, which can influence their reactivity and application in different contexts.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31N5O7/c16-19-15(21)1-3-22-5-7-24-9-11-26-13-14-27-12-10-25-8-6-23-4-2-18-20-17/h1-14,16H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEYWPBSZJWTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31N5O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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